N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide typically involves the reaction of 3-methylphenylpiperidine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpiperidine: Another piperidine derivative with similar structural features.
N-Benzylpiperidine: Contains a benzyl group instead of a methylphenyl group.
N-(3-Methylphenyl)piperidine: Lacks the prop-2-enamide group.
Uniqueness
N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide is unique due to its specific combination of a 3-methylphenyl group and a prop-2-enamide group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide, also known as a derivative of piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various pharmacological effects. Research indicates that it may function as an inhibitor for certain enzymes, impacting metabolic pathways significantly.
Pharmacological Effects
Study 1: Antimicrobial Evaluation
A study investigated several piperidine derivatives for their antimicrobial efficacy. While this compound was not specifically tested, its analogs demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the piperidine structure can enhance antimicrobial potency .
Study 2: Neuropharmacological Impact
In a neuropharmacological study involving piperidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE). Results indicated that certain structural modifications could lead to increased AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Activity Type | Efficacy/Notes |
---|---|---|
This compound | Antimicrobial | Potential based on structural analogs |
Piperidine Derivative A | Neuropharmacological | Significant AChE inhibition; potential for CNS applications |
Piperidine Derivative B | Antiviral | Effective against HIV; warrants further exploration |
Future Directions
Research is ongoing to elucidate the full range of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) Analysis : To identify key modifications that enhance biological activity.
- Clinical Trials : If preclinical results are promising, advancing to clinical evaluation for specific therapeutic applications.
Properties
IUPAC Name |
N-[1-(3-methylphenyl)piperidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-15(18)16-13-7-5-9-17(11-13)14-8-4-6-12(2)10-14/h3-4,6,8,10,13H,1,5,7,9,11H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMYBHATDOWKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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